
1,1'-(1,4-Phenylene)di(prop-2-yn-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Dipropynoylbenzene: is an organic compound characterized by the presence of two propynoyl groups attached to a benzene ring in the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-dipropynoylbenzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with propynoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the propynoyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of p-dipropynoylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the product is usually achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: p-Dipropynoylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the propynoyl groups can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of p-dipropynoylbenzoic acid.
Reduction: Formation of p-dipropynoylbenzyl alcohol or p-dipropynoylbenzene.
Substitution: Formation of halogenated derivatives of p-dipropynoylbenzene.
Scientific Research Applications
Chemistry: p-Dipropynoylbenzene is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced gas permeability and mechanical strength.
Biology and Medicine: Research into the biological activity of p-dipropynoylbenzene is ongoing
Industry: In the industrial sector, p-dipropynoylbenzene is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of p-dipropynoylbenzene involves its interaction with molecular targets through its propynoyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological molecules or materials. The benzene ring provides a stable framework that enhances the compound’s reactivity and stability.
Comparison with Similar Compounds
p-Xylene: A benzene derivative with two methyl groups in the para positions.
p-Dibromobenzene: A benzene derivative with two bromine atoms in the para positions.
p-Dichlorobenzene: A benzene derivative with two chlorine atoms in the para positions.
Uniqueness: p-Dipropynoylbenzene is unique due to the presence of propynoyl groups, which impart distinct chemical reactivity and potential applications. Unlike simple alkyl or halogenated derivatives, the propynoyl groups allow for a wider range of chemical modifications and interactions.
Properties
CAS No. |
35487-33-3 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(4-prop-2-ynoylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H6O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h1-2,5-8H |
InChI Key |
WZAFBMINDVCQEK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


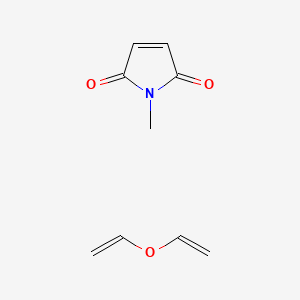
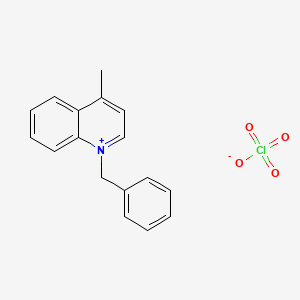
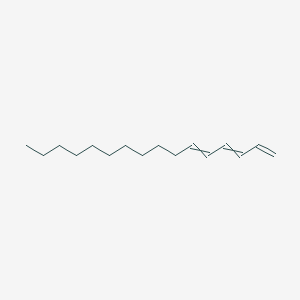
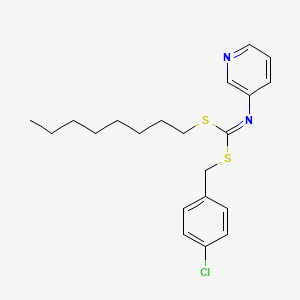
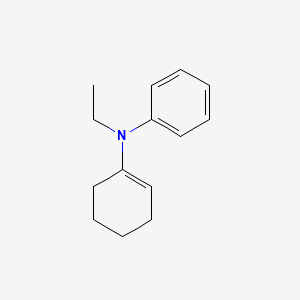
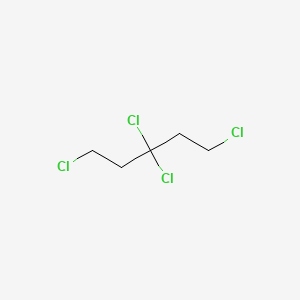
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

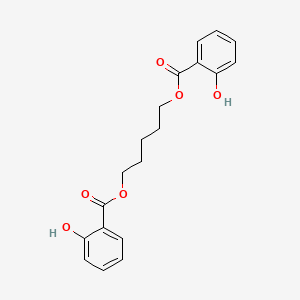
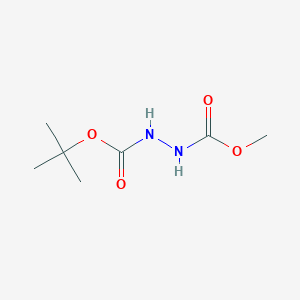

![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)

